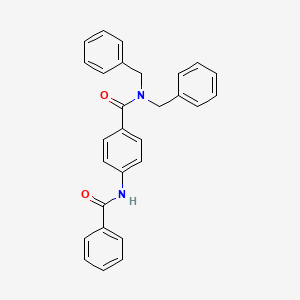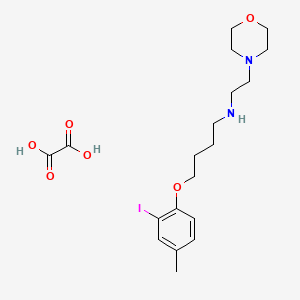![molecular formula C25H32N2O6 B4207857 4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4207857.png)
4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid
Vue d'ensemble
Description
4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a butanone moiety through an ethoxyphenyl linkage. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzyl-1-piperazine.
Ethoxyphenyl Linkage Formation: The next step involves the reaction of 4-benzyl-1-piperazine with 2-(4-ethoxyphenyl)ethanol under basic conditions to form the intermediate compound.
Butanone Addition: The intermediate compound is then reacted with butanone in the presence of a suitable catalyst to form the final product.
Oxalate Salt Formation: The final step involves the reaction of the product with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Stirred Tank Reactors (CSTR): for the initial reactions.
Distillation Units: for the purification of intermediates.
Crystallization Units: for the formation of the oxalate salt.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Applications De Recherche Scientifique
4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The ethoxyphenyl and butanone moieties contribute to the compound’s overall stability and solubility, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{4-[2-(4-benzyl-1-piperazinyl)ethoxy]phenyl}methanol
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 2-(4-Benzyl-1-piperazinyl)-1-(4-(phenylthio)phenyl)ethanone
Uniqueness
4-[4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
4-[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]butan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-20(26)7-8-21-9-11-23(12-10-21)27-18-17-24-13-15-25(16-14-24)19-22-5-3-2-4-6-22;3-1(4)2(5)6/h2-6,9-12H,7-8,13-19H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTYKZAAMULLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-2-({3-[(3-methylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4207792.png)
![1-Benzyl-4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4207800.png)
![ethyl 4-[({[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4207802.png)



![methyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B4207844.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4207850.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)propan-1-one](/img/structure/B4207853.png)
![2-fluoro-N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4207863.png)
![11-(3-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4207869.png)
![N-[2-hydroxy-1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4207873.png)
